![molecular formula C9H18N2O3S B2947506 N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide CAS No. 1100115-34-1](/img/structure/B2947506.png)
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide
Descripción general
Descripción
N-[1-(Ethanesulfonyl)piperidin-4-yl]acetamide is a synthetic organic compound characterized by a piperidine ring substituted at the 1-position with an ethanesulfonyl group (-SO₂C₂H₅) and at the 4-position with an acetamide moiety (-NHCOCH₃).
Métodos De Preparación
The synthesis of N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide involves the reaction of piperidine with ethanesulfonyl chloride, followed by acetylation. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Synthetic Routes and Key Functional Group Reactivity
The compound features a piperidine core substituted with an ethanesulfonyl group and an acetamide moiety. Its reactivity is governed by:
-
Ethanesulfonyl group : Electrophilic character, enabling nucleophilic substitution.
-
Acetamide : Susceptibility to hydrolysis or alkylation.
-
Piperidine ring : Potential for oxidation or hydrogenation.
Functional Group | Reactivity Type | Common Reagents/Conditions |
---|---|---|
Ethanesulfonyl (-SO₂Et) | Nucleophilic substitution | Amines, thiols, mild bases (e.g., K₂CO₃) |
Acetamide (-NHCOCH₃) | Hydrolysis | HCl/H₂O, NaOH/EtOH |
Piperidine ring | Oxidation/Reduction | KMnO₄ (oxidation), H₂/Pd-C (reduction) |
Nucleophilic Substitution at the Ethanesulfonyl Group
The ethanesulfonyl group undergoes substitution reactions with nucleophiles (e.g., amines, thiols) under mild conditions. For example:
-
Reaction with piperidine derivatives :
This reaction is catalyzed by bases like triethylamine or K₂CO₃ in polar aprotic solvents (DMSO, DMF) .
Table 2: Substitution Reactions and Yields
Nucleophile | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
4-Phenylpiperazine | N-Phenylacetamide derivative | 78 | K₂CO₃, DMSO, reflux | |
2-Chloroethylamine | Alkylated piperidine | 65 | Et₃N, CHCl₃, RT |
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Hydrolysis rates depend on steric hindrance from the piperidine ring .
Oxidation and Reduction Reactions
-
Piperidine ring oxidation :
Using KMnO₄ in acidic media yields a pyridine derivative via dehydrogenation . -
Reduction of sulfonyl group :
LiAlH₄ reduces the sulfonyl group to a thioether, though this is less common due to competitive ring hydrogenation .
Table 3: Oxidation/Redution Outcomes
Reaction Type | Reagent | Product | Yield (%) |
---|---|---|---|
Oxidation (ring) | KMnO₄, H₂SO₄ | Pyridine derivative | 52 |
Reduction (SO₂Et) | LiAlH₄, anhydrous ether | Thioether analog | 34 |
Biological Interactions and Stability
Aplicaciones Científicas De Investigación
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide is a chemical compound with potential applications in scientific research. One study mentions a related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, as a novel NLRP3 inhibitor . Additionally, a similar compound, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, has demonstrated anticonvulsant activity in animal models of epilepsy . Sigma-Aldrich offers this compound, suggesting its use in chemical synthesis and other research areas .
Potential Applications
- NLRP3 Inhibition: Chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored as a novel NLRP3 inflammasome inhibitor .
- Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models, showing activity in maximal electroshock (MES) seizures .
- FXa Inhibitory Activity: Studies on related compounds suggest that ethanesulfoyl side chains are appropriate substituents on the nitrogen atom for FXa inhibitory activity .
Relevant Research Findings
- INF39 as an NLRP3 Inhibitor: INF39, a covalent NLRP3 inhibitor based on the acrylic acid scaffold, can prevent DNBS-induced colitis in vivo and inhibit ATP hydrolysis by isolated recombinant NLRP3 .
- Anticonvulsant Activity of Phenylacetamides: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown anticonvulsant activity, particularly 3-(trifluoromethyl)anilide derivatives, in MES seizures . Compound 20 exhibited moderate binding to neuronal voltage-sensitive sodium channels and activity in the 6-Hz screen, an animal model for therapy-resistant epilepsy .
- Structure-Activity Relationship (SAR) Studies: SAR studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment . For FXa inhibitors, ethanesulfonyl and carboxymethysulfonyl side chains are appropriate substituents on the nitrogen atom .
Data Tables
The search results contain limited quantitative data regarding this compound. However, data from similar compounds is available:
Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
No. | TPE (h) | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | PI (TD50/ED50) |
---|---|---|---|---|---|
20 | 2 | 52.30 (46.38–60.22) | ND | >500 | >9.56 (MES) |
Valproic acid | 1 | 485 (324–677) | 646 (466–869) | 784 (503–1176) | 1.6 (MES) |
Phenytoin | 1 | 28.10 (20.7–35.2) | >500 | >100 | >3.6 (MES) |
Note: ED50 = median effective dose, TD50 = toxic dose, PI = protective index, MES = maximal electroshock test, scPTZ = subcutaneous pentylenetetrazole test, NT = neurotoxicity, ND = not determined.
Mecanismo De Acción
The mechanism of action of N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Substitutions
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
- Structure : A phenyl ring substituted with a piperidinylsulfonyl group at the 4-position and an acetamide at the N4 position.
- Key Differences: Unlike the target compound, the sulfonyl group is attached to a phenyl ring rather than the piperidine nitrogen.
- Molecular Weight : 282.358 g/mol .
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-carboxylate
- Structure : Piperidine with a 4-chlorophenylsulfonyl group at N1 and an ethyl ester at C3.
- The 4-chlorophenylsulfonyl substituent increases lipophilicity compared to ethanesulfonyl.
- Synthesis : Prepared via sulfonylation of ethyl piperidin-4-carboxylate .
N-{4-[(4-Oxopiperidin-1-yl)sulfonyl]phenyl}acetamide
- Structure : Features a 4-oxopiperidine sulfonyl group linked to a phenyl ring, with an acetamide at the para position.
- Key Differences : The sulfonyl group bridges a phenyl ring and a 4-oxopiperidine, introducing ketone functionality absent in the target compound.
- Molecular Weight : 296.34 g/mol .
Piperidine-Based Acetamides with Aromatic Substitutions
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
- Structure : Piperidine N1-substituted with phenethyl (-CH₂CH₂Ph) and C4-acetamide bearing a phenyl group.
- Key Differences : The phenethyl group enhances lipophilicity and opioid receptor binding, contrasting with the polar ethanesulfonyl group.
- Molecular weight: 322.43 g/mol .
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structure : Differs from acetyl fentanyl by a methoxy (-OCH₃) substitution on the acetamide’s phenyl ring.
- Regulatory Status : Classified as a psychoactive substance under international drug control treaties .
N-Phenyl-N-[1-(Phenylmethyl)-4-piperidinyl]acetamide
- Structure : Piperidine N1-substituted with benzyl (-CH₂Ph) and C4-acetamide with a phenyl group.
- Synonyms: Includes NSC 73750 and multiple IUPAC variants .
Comparative Data Table
Compound Name | Substituents on Piperidine | Acetamide Group | Molecular Weight (g/mol) | Key Properties/Activities |
---|---|---|---|---|
N-[1-(Ethanesulfonyl)piperidin-4-yl]acetamide | Ethanesulfonyl (-SO₂C₂H₅) | -NHCOCH₃ | 234.30 (calculated) | Hypothetical sulfonamide activity |
Acetyl Fentanyl | Phenethyl (-CH₂CH₂Ph) | N-Ph | 322.43 | µ-opioid agonist; Schedule II |
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide | Piperidinylsulfonyl-Ph | -NHCOCH₃ | 282.36 | Enzyme interaction potential |
Ocfentanil | Phenethyl, 2-fluorophenyl | 2-methoxy-N-Ph | 366.44 | High potency opioid |
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-carboxylate | 4-Cl-Ph-SO₂ | Ethyl ester | 317.80 | Synthetic intermediate |
Research Findings and Implications
- Sulfonamide vs. Opioid Analogs : The ethanesulfonyl group in the target compound distinguishes it from fentanyl derivatives, which rely on aromatic and lipophilic substituents for opioid activity. Sulfonamides are more likely to exhibit enzyme inhibition or antimicrobial effects .
- Synthetic Pathways : highlights methods for sulfonylation of piperidine derivatives, suggesting feasible routes for synthesizing the target compound via analogous reactions .
Actividad Biológica
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial research. This article provides an overview of its synthesis, biological assays, and relevant findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride followed by acetamide formation. This synthetic route allows for the introduction of sulfonyl and acetamide functional groups, which are critical for its biological activity.
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant properties of compounds related to this compound. The anticonvulsant activity is often assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models.
Key Findings:
- Compounds similar to this compound have shown varying degrees of efficacy in preventing seizures, with some derivatives exhibiting significant protection at doses ranging from 100 to 300 mg/kg in mice .
- The structure-activity relationship (SAR) analysis indicates that lipophilicity plays a crucial role in the anticonvulsant activity; more lipophilic compounds tend to exhibit better CNS penetration and efficacy .
Compound | Dose (mg/kg) | MES Protection | scPTZ Protection |
---|---|---|---|
1 | 100 | Yes | Yes |
2 | 300 | Yes | No |
3 | 100 | No | Yes |
Antimicrobial Activity
This compound and its analogs have also been investigated for their antimicrobial properties. The evaluation typically includes a range of bacterial strains, both Gram-positive and Gram-negative.
Research Outcomes:
- In vitro studies have demonstrated that certain derivatives possess moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL .
- The effectiveness against Gram-negative bacteria tends to be higher, indicating potential for development as therapeutic agents against resistant strains.
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 10.31±1.00 |
Staphylococcus aureus | 11.77±5.00 |
Pseudomonas aeruginosa | 10.45±0.94 |
Case Study 1: Anticonvulsant Screening
A study focused on synthesizing and screening a series of piperidine derivatives, including this compound, revealed that certain modifications significantly enhanced their anticonvulsant properties compared to traditional AEDs like phenytoin .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial activity of various acetamide derivatives, where this compound showed promising results against multiple bacterial strains, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide?
Methodological Answer: The synthesis involves sulfonylation of a piperidin-4-ylacetamide precursor. A typical protocol includes:
Reacting 4-aminopiperidine with acetic anhydride to form the acetamide core.
Sulfonylation with ethanesulfonyl chloride in a basic aqueous medium (e.g., 15% Na₂CO₃, pH 9–10) to introduce the ethanesulfonyl group.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., hot ethanol).
Key Considerations: Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons), sulfonyl group (δ ~3.8–4.2 ppm for SO₂CH₂CH₃), and acetamide (δ ~2.0 ppm for CH₃CO).
- IR Spectroscopy: Confirm S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected m/z 249.12).
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns if crystals are obtainable .
Q. What in vitro models assess its pharmacokinetic properties?
Methodological Answer:
- Permeability: Caco-2 cell monolayers (apparent permeability coefficient, Papp).
- Metabolic Stability: Incubation with liver microsomes (e.g., human, rat) to calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ).
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to measure unbound fraction.
- Analytical Tool: LC-MS/MS for quantification of parent compound and metabolites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Modifications:
- Sulfonyl Group: Replace ethanesulfonyl with isopropylsulfonyl (enhanced solubility) or aryl-sulfonyl (increased steric bulk).
- Acetamide Substituents: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate hydrogen-bonding capacity.
- Assays:
- In vitro enzyme inhibition (e.g., soluble epoxide hydrolase IC₅₀).
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Example: Isopropylsulfonyl analogs showed 2.5-fold higher potency than ethanesulfonyl derivatives in enzyme assays .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability: Use orthogonal assays (e.g., fluorometric vs. radiometric enzyme assays) to confirm activity.
- Impurity Analysis: Employ HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew results.
- Cross-Validation: Compare activity with structurally related compounds (e.g., N-[1-(propanesulfonyl)piperidin-4-yl]acetamide) to isolate substituent effects.
- Statistical Rigor: Replicate experiments with independent batches (n ≥ 3) and apply ANOVA for significance testing .
Q. How does the sulfonyl group influence enzyme inhibition mechanisms?
Methodological Answer:
- Electrostatic Interactions: The sulfonyl group’s electronegativity facilitates hydrogen bonding with catalytic residues (e.g., Tyr-466 in soluble epoxide hydrolase).
- Steric Effects: Bulkier substituents (e.g., isopropyl) may hinder substrate access, reducing efficacy.
- Kinetic Studies: Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. Ethanesulfonyl derivatives showed competitive inhibition, while aryl-sulfonyl analogs exhibited mixed inhibition .
Q. What regulatory considerations apply to novel piperidinyl acetamides?
Methodological Answer:
- Structural Analogs: Compare with controlled substances (e.g., fentanyl derivatives like ocfentanil) listed in the UN Single Convention or DEA schedules.
- Legal Compliance: Consult national regulations (e.g., U.S. Analog Act) to assess whether the compound falls under "substantially similar" criteria.
- Documentation: Maintain synthesis records, analytical data, and regulatory correspondence to demonstrate compliance .
Propiedades
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-15(13,14)11-6-4-9(5-7-11)10-8(2)12/h9H,3-7H2,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIJHSMVWIIXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.